Dmt-biotin-teg-phosphoramidite
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Overview
Description
Dmt-biotin-teg-phosphoramidite is a specialized reagent used in the synthesis of oligonucleotides. It incorporates a biotin label at the 3’ or 5’ terminus of an oligonucleotide, which is essential for various molecular biology applications. The compound contains a dimethoxytrityl (DMT) group, a biotin moiety, and a triethylene glycol (TEG) spacer, which helps in reducing steric hindrance during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dmt-biotin-teg-phosphoramidite involves several steps:
Formation of the Biotinylated Intermediate: Biotin is first activated and coupled with an amino group to form a biotinylated intermediate.
Attachment of the TEG Spacer: The biotinylated intermediate is then reacted with triethylene glycol to introduce the TEG spacer.
Incorporation of the DMT Group: The final step involves the addition of the DMT group to the biotinylated TEG intermediate, forming the this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin, TEG, and DMT reagents are used.
Chemical Reactions Analysis
Types of Reactions
Dmt-biotin-teg-phosphoramidite undergoes several types of chemical reactions:
Coupling Reactions: It couples with oligonucleotides during solid-phase synthesis.
Deprotection Reactions: The DMT group is removed during the synthesis process to facilitate purification.
Common Reagents and Conditions
Coupling Reagents: Anhydrous acetonitrile is commonly used as a solvent.
Deprotection Reagents: Diethylamine in acetonitrile is used to remove cyanoethyl protecting groups.
Major Products Formed
The major product formed from these reactions is a biotinylated oligonucleotide, which can be used in various molecular biology applications .
Scientific Research Applications
Dmt-biotin-teg-phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated oligonucleotides for various chemical analyses.
Biology: Essential for labeling oligonucleotides in genomic research and molecular diagnostics.
Medicine: Used in the development of diagnostic probes and therapeutic agents.
Mechanism of Action
Dmt-biotin-teg-phosphoramidite exerts its effects by incorporating a biotin label into oligonucleotides. The biotin moiety binds strongly to streptavidin or avidin, allowing for the detection, purification, and immobilization of biotinylated molecules. The TEG spacer reduces steric hindrance, enhancing the efficiency of the labeling process .
Comparison with Similar Compounds
Similar Compounds
Biotin-dT Phosphoramidite: Contains a biotin label and a DMT group but lacks the TEG spacer.
Biotin-CE Phosphoramidite: Similar to Dmt-biotin-teg-phosphoramidite but with a different spacer arm
Uniqueness
This compound is unique due to its TEG spacer, which minimizes steric hindrance and enhances the efficiency of biotinylation. This makes it particularly useful for applications requiring high sensitivity and specificity .
Properties
Molecular Formula |
C45H65N4O9PS |
---|---|
Molecular Weight |
869.1 g/mol |
IUPAC Name |
5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[2-[2-[2-[[di(propan-2-yl)amino]-(2-hydroxyethoxy)phosphanyl]oxyethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C45H65N4O9PS/c1-33(2)49(34(3)4)59(57-27-25-50)58-31-30-56-29-28-55-26-24-46-42(51)15-11-10-14-41-43-40(32-60-41)48(44(52)47-43)45(35-12-8-7-9-13-35,36-16-20-38(53-5)21-17-36)37-18-22-39(54-6)23-19-37/h7-9,12-13,16-23,33-34,40-41,43,50H,10-11,14-15,24-32H2,1-6H3,(H,46,51)(H,47,52)/t40-,41-,43-,59?/m0/s1 |
InChI Key |
ZDMRMMPCNVTLCW-YNAHZDLCSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCO)OCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)N(C(=O)N2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCO)OCCOCCOCCNC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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